molecular formula C20H26N6 B12473483 6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12473483
M. Wt: 350.5 g/mol
InChI Key: PSQIGYSXZKWMGK-UHFFFAOYSA-N
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Description

6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of a base like Hunig’s base in n-butanol, followed by oxidation and nucleophilic displacement, can yield the desired compound .

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and the use of catalysts to accelerate the reaction rates. The scalability of the synthesis process is also a critical factor in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like m-CPBA.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Bases like Hunig’s base and solvents like n-butanol are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a crucial role in regulating the cell cycle. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle regulation and apoptosis induction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards CDKs. This makes it a valuable compound for targeted cancer therapy research .

Properties

Molecular Formula

C20H26N6

Molecular Weight

350.5 g/mol

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H26N6/c1-13-6-5-7-16(9-13)22-18-17-10-21-25(4)19(17)24-20(23-18)26-11-14(2)8-15(3)12-26/h5-7,9-10,14-15H,8,11-12H2,1-4H3,(H,22,23,24)

InChI Key

PSQIGYSXZKWMGK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC(=C4)C)C

Origin of Product

United States

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